Cas no 1443040-31-0 (Phaeocaulisin E)

Phaeocaulisin E 化学的及び物理的性質
名前と識別子
-
- Phaeocaulisin E
- HY-N11570
- CHEMBL2386504
- 1443040-31-0
- CS-0649788
- E87159
- (3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one
- DA-56779
-
- インチ: 1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1
- InChIKey: TXIKNNOOLCGADE-DHMWGJHJSA-N
- ほほえんだ: C(=C1/C[C@@]2([H])[C@@]([C@@](CC/1=O)(C)O)([H])CC[C@@]2(O)C)(\C)/C
計算された属性
- せいみつぶんしりょう: 252.17254462g/mol
- どういたいしつりょう: 252.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Phaeocaulisin E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N11570-1mg |
Phaeocaulisin E |
1443040-31-0 | 1mg |
¥3100 | 2024-07-20 | ||
MedChemExpress | HY-N11570-5mg |
Phaeocaulisin E |
1443040-31-0 | 5mg |
¥9350 | 2024-07-20 |
Phaeocaulisin E 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
Phaeocaulisin Eに関する追加情報
Phaeocaulisin E (CAS No. 1443040-31-0): An Overview of Its Properties and Applications in Biomedical Research
Phaeocaulisin E (CAS No. 1443040-31-0) is a natural product isolated from the marine sponge Phaeocaulis sp.. This compound has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This overview aims to provide a comprehensive understanding of Phaeocaulisin E, including its chemical properties, biological activities, and recent advancements in its research and applications.
Chemical Structure and Properties
Phaeocaulisin E is a sesquiterpene quinone with a molecular formula of C20H28O6. Its molecular weight is 364.43 g/mol. The compound features a complex structure with multiple functional groups, including hydroxyl, carbonyl, and quinone moieties. These functional groups contribute to the compound's unique chemical properties and reactivity. The presence of these groups also suggests potential interactions with various biological targets, making Phaeocaulisin E an interesting subject for further investigation.
Biological Activities
Phaeocaulisin E has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. Recent research has highlighted its potential as a lead compound in the development of new therapeutic agents. For instance, a study published in the Journal of Natural Products demonstrated that Phaeocaulisin E exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
In addition to its anti-inflammatory properties, Phaeocaulisin E has shown potent antioxidant activity. A study conducted by researchers at the University of California, Santa Barbara, found that Phaeocaulisin E effectively scavenges free radicals and protects cells from oxidative stress-induced damage. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Cytotoxicity and Potential Therapeutic Applications
The cytotoxic activity of Phaeocaulisin E has been extensively investigated in various cancer cell lines. A study published in the Cancer Letters journal reported that Phaeocaulisin E exhibits selective cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) while showing minimal toxicity to normal cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Beyond its direct cytotoxic effects, Phaeocaulisin E has also been shown to enhance the efficacy of conventional chemotherapeutic agents. A collaborative study between researchers at Harvard University and the National Institutes of Health found that combining Phaeocaulisin E with doxorubicin significantly increased the sensitivity of resistant cancer cells to treatment, suggesting its potential as an adjuvant therapy in cancer management.
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